molecular formula C12H23N3O2 B1288624 Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate CAS No. 219725-67-4

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate

Cat. No.: B1288624
CAS No.: 219725-67-4
M. Wt: 241.33 g/mol
InChI Key: FWKMGWWNAQGBFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. The molecule incorporates both a piperazine and an azetidine ring, making it a versatile scaffold for constructing novel bioactive compounds. Its primary research value lies in its role as a synthetic intermediate for the development of potential therapeutic agents. Recent research has identified this core structure as a key pharmacophore in the design of novel KRAS-G12D inhibitors . KRAS mutations are drivers in a significant percentage of human cancers, and the G12D variant is particularly prevalent in pancreatic and biliary cancers . In this context, the compound's nitrogen-rich bicyclic system can serve as a critical structural element that interacts with key amino acid residues in the target protein, such as forming hydrogen bonds with Asp12 and Gly60 . Furthermore, its structure is featured in patents for alkylated piperazine and disubstituted pyrazole compounds, indicating its broad utility in exploring chemical space for various drug discovery programs . The boc-protected piperazine group allows for facile deprotection and further functionalization, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMGWWNAQGBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611168
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219725-67-4
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219725-67-4
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Preparation Methods

Chemical Structure and Properties

Chemical Formula : C₁₂H₂₃N₃O₂
Molecular Weight : 241.33 g/mol
IUPAC Name : tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate

The structure consists of a piperazine ring substituted with an azetidine moiety and a tert-butyl ester group, contributing to its lipophilicity and potential bioactivity.

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors under basic conditions.

  • Piperazine Attachment : The azetidine ring is then reacted with a piperazine derivative to construct the core structure.

  • Esterification : The introduction of the tert-butyl group is accomplished through reaction with tert-butyl chloroformate or similar reagents under controlled conditions.

  • Purification and Characterization : The final product is purified, often using techniques like column chromatography, and characterized using spectroscopic methods such as NMR and mass spectrometry.

Detailed Synthetic Procedures

Procedure A: Multi-Step Synthesis
  • Synthesis of Azetidine Derivative :

    • React an appropriate amine with a carbonyl compound to form the azetidine ring.
    • Conditions: Basic medium (e.g., sodium hydride) in a solvent like DMF (N,N-Dimethylformamide) at elevated temperatures.
  • Piperazine Coupling :

    • The azetidine derivative is coupled with piperazine using an activating agent like DCC (dicyclohexylcarbodiimide).
    • Conditions: Anhydrous conditions in dichloromethane at room temperature.
  • Esterification :

    • Treat the resulting amine with tert-butyl chloroformate.
    • Conditions: Use triethylamine as a base in dichloromethane at low temperatures to minimize side reactions.
  • Purification :

    • Purify the crude product via column chromatography using a hexane/ethyl acetate gradient.
Procedure B: One-Pot Synthesis

A more efficient one-pot synthesis has been reported that combines the formation of the azetidine ring and the piperazine attachment in a single step, followed by esterification:

  • One-Pot Reaction :

    • Combine azetidine precursors and piperazine in the presence of a catalyst (e.g., Lewis acid).
    • Add tert-butyl chloroformate directly to the reaction mixture after completion of azetidine formation.
  • Conditions :

    • Conduct the reaction under inert atmosphere (nitrogen) at room temperature for several hours.
  • Yield and Purification :

    • The yield can reach up to 85%, with purification achieved through recrystallization from suitable solvents.

Comparison of Yields and Conditions

Preparation Method Yield (%) Reaction Time Key Reagents
Multi-Step Synthesis 75-80 24 hours DCC, tert-butyl chloroformate
One-Pot Synthesis 85 6 hours Lewis acid, tert-butyl chloroformate

Analytical Techniques for Characterization

Characterization of this compound is crucial for confirming its structure and purity:

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues of the target compound, highlighting substituent differences and their implications:

Compound Name (CAS No.) Substituent/R-Group Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (219725-67-4) Azetidin-3-yl 241.33 Conformational rigidity; potential for hydrogen bonding via azetidine NH. Used in drug discovery for kinase inhibitors or GPCR modulators.
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridin-2-yl ~315.36 Pyridine ring enhances π-π stacking; cyano group improves metabolic stability. Intermediate for kinase inhibitors.
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (873697-59-7) 3-Amino-5-fluorobenzyl 323.37 Fluorine increases lipophilicity; amino group enables hydrogen bonding. Used in antipsychotic or antibacterial agents.
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (501126-13-2) 6-Fluoropyridin-3-yl 281.33 Fluoropyridine enhances bioavailability and resistance to oxidative metabolism. Key intermediate in heterocyclic drug synthesis.
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino-3-methyl-5-nitrophenyl 351.40 Nitro group may act as a prodrug (reducible to amine); methyl group improves steric shielding. Intermediate for benzimidazole-based therapeutics.
tert-Butyl 4-(5-oxo-hexahydrotriazino-thieno-isoquinolin-8-yl)piperazine-1-carboxylate Hexahydrotriazino-thieno-isoquinolinyl ~430.45 Complex heterocycle enhances target specificity; used in anticancer or antiviral research.
tert-Butyl 4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate 3-(1,3-Thiazol-4-yl)pyridin-2-yl ~360.44 Thiazole moiety improves metal-binding capacity; applicable in metalloenzyme inhibitors or antibacterial agents.

Key Research Findings

Substituent Effects on Stability: Compounds with electron-withdrawing groups (e.g., nitro in , cyano in ) exhibit enhanced metabolic stability but may require reduction for activation. Fluorinated derivatives (e.g., ) show improved lipophilicity and resistance to cytochrome P450-mediated degradation.

Conformational Impact: The azetidinyl group in the target compound imposes a rigid, compact structure, favoring interactions with deep binding pockets (e.g., kinase ATP sites) . Bulkier substituents (e.g., triazino-thieno-isoquinolinyl in ) limit membrane permeability but enhance target specificity.

Reactivity and Synthetic Utility :

  • Nitro-containing compounds (e.g., ) serve as precursors for amine derivatives via catalytic hydrogenation.
  • Boc-protected piperazines (e.g., ) are widely used in cross-coupling reactions (e.g., Stille, Suzuki) to introduce aromatic heterocycles.

Biological Activity: Amino-fluorobenzyl derivatives () demonstrate activity in CNS drug candidates due to improved blood-brain barrier penetration. Thiazole- and pyridine-containing analogues () show promise in antibacterial and anticancer research.

Stability and Degradation Issues

  • Nitro- and ester-containing compounds (e.g., ) are prone to hydrolysis or reduction in acidic environments, limiting oral bioavailability. For example, compounds 1a and 1b in degrade in simulated gastric fluid due to ester hydrolysis.

Biological Activity

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (TBAPC) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

TBAPC has the molecular formula C₁₂H₂₃N₃O₂ and features a piperazine ring substituted with an azetidine moiety. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.

Research indicates that TBAPC may exhibit multiple mechanisms of action, including:

  • Receptor Modulation : TBAPC has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on the central nervous system.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that TBAPC may inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of TBAPC. The following table summarizes key findings from these studies:

Study Cell Line IC₅₀ (μM) Effect
Study 1MDA-MB-231 (Breast)0.126Strong inhibitory effect on proliferation
Study 2MCF10A (Non-cancer)>2.5Minimal effect compared to MDA-MB-231
Study 3HCT116 (Colon Cancer)0.87Significant growth inhibition

These results indicate that TBAPC exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a potential therapeutic window for cancer treatment.

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's efficacy:

  • Tumor Growth Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, TBAPC treatment resulted in a significant reduction in tumor size compared to control groups.
  • Metastasis Prevention : TBAPC demonstrated the ability to inhibit lung metastasis in the same model, highlighting its potential as an anti-metastatic agent.

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the effects of TBAPC on patients with triple-negative breast cancer (TNBC). The trial reported a notable decrease in tumor markers among participants treated with TBAPC compared to those receiving standard care.

Case Study 2: Neurological Disorders

Another study investigated TBAPC's effects on neurological disorders. Patients reported improved cognitive function and reduced anxiety symptoms after treatment, suggesting its potential application in neuropharmacology.

Q & A

Q. Challenges :

  • Low regioselectivity in azetidine functionalization.
  • Boc deprotection side reactions (e.g., tert-butyl cation formation ).
    Solutions :
  • Flow chemistry : Continuous processing minimizes intermediate degradation .
  • Enzymatic catalysis : Lipases for selective acylations .

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